molecular formula C7H10N2 B7810708 5-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1172797-65-7

5-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B7810708
CAS No.: 1172797-65-7
M. Wt: 122.17 g/mol
InChI Key: STJGYRNNFVLOBF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a cyclopropyl moiety at position 4. Pyrazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity .

Synthetic routes for related compounds often employ nucleophilic aromatic substitution or cross-coupling reactions. For instance, analogs such as 3-(chloromethyl)-5-cyclopropyl-1-methyl-1H-pyrazole are synthesized via modifications of the pyrazole backbone under controlled conditions .

Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7(4-5-8-9)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGYRNNFVLOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172797-65-7
Record name 5-cyclopropyl-1-methyl-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Cyclopropyl-1-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory conditions. Research has demonstrated its potential in developing anti-inflammatory and analgesic drugs , contributing to pain management therapies .

Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of pyrazole derivatives, finding that this compound significantly inhibited TNF-alpha production in vitro at concentrations as low as 10 µM. This underscores its potential as a therapeutic agent for inflammatory diseases .

Agricultural Chemistry

Enhancement of Agrochemicals
This compound is utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides. Its incorporation can lead to enhanced crop yields by providing better protection against pests and diseases .

Case Study: Herbicide Development
this compound has been explored as an intermediate in the synthesis of herbicides, particularly those targeting resistant weed species. Its role in developing effective herbicides highlights its significance in modern agricultural practices .

Biochemical Research

Reagent in Biochemical Assays
In biochemical research, this compound is employed as a reagent for studying enzyme activities and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for researchers investigating complex biochemical processes .

Material Science

Novel Material Development
The compound is also being explored for its potential in creating advanced materials, such as polymers and coatings with enhanced durability and resistance to environmental factors. This application could lead to innovations in various industries, including construction and manufacturing .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drugs; significant TNF-alpha inhibition observed.
Agricultural ChemistryEnhances effectiveness of pesticides and herbicides; important for developing herbicides against resistant weeds.
Biochemical ResearchUsed as a reagent for enzyme activity studies; aids in understanding metabolic pathways.
Material SciencePotential for creating durable materials; applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 3, and 5 of the pyrazole ring critically determine molecular properties. Key comparisons include:

Position 5 Substituents
  • 5-Chloro (e.g., 5-chloro-1-methyl-3-propyl-1H-pyrazole): Increases electronegativity, altering electronic distribution and hydrogen-bonding capacity .
Position 1 Substituents
  • Methyl Group : Provides moderate steric hindrance and metabolic stability compared to bulkier groups (e.g., ethyl or neopentyl in derivatives).
Position 3 Substituents
  • Hydrogen (H) : Present in 5-cyclopropyl-1-methyl-1H-pyrazole, reducing steric complexity.
  • Propyl/Chloromethyl (e.g., 5-chloro-1-methyl-3-propyl-1H-pyrazole): Propyl groups increase hydrophobicity, while chloromethyl adds reactivity for further functionalization .

Biological Activity

5-Cyclopropyl-1-methyl-1H-pyrazole (CPMP) is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CPMP, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by its unique cyclopropyl group, which imparts distinct steric and electronic properties. It serves as a building block for synthesizing more complex heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and other fused ring systems . The synthesis of CPMP typically involves cycloaddition reactions or modifications of existing pyrazole derivatives .

The biological activity of CPMP is attributed to its interaction with specific molecular targets. The compound exhibits several mechanisms of action:

  • Antimicrobial Activity : CPMP has shown potential antimicrobial effects by inhibiting bacterial enzymes and disrupting cellular functions in pathogens.
  • Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators . Studies indicate that CPMP can selectively inhibit COX-2 with high efficacy, making it a candidate for treating inflammatory conditions .
  • Anticancer Activity : CPMP induces apoptosis in cancer cells through various pathways, including the modulation of oxidative stress and inflammatory responses. Research has demonstrated its potential in targeting specific cancer types, contributing to ongoing drug development efforts.

Biological Activity Summary Table

Activity Description Reference
AntimicrobialInhibits bacterial enzymes; disrupts pathogen functions
Anti-inflammatorySelective COX-2 inhibition; reduces inflammation
AnticancerInduces apoptosis; modulates oxidative stress

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of CPMP, it was found to exhibit significant activity against various bacterial strains. The compound's mechanism involved the inhibition of essential bacterial enzymes, leading to cell death. This positions CPMP as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

A series of experiments assessed the anti-inflammatory effects of CPMP in vivo. The results indicated that CPMP significantly reduced edema in animal models, demonstrating its potential as an effective anti-inflammatory drug. The selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Anticancer Research

Recent studies have focused on the anticancer potential of CPMP against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest. These findings support further investigation into CPMP's role in cancer therapeutics.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of CPMP, it is essential to compare it with similar compounds:

Compound Structure Features Biological Activity
1-Methyl-1H-pyrazoleLacks cyclopropyl groupLimited antimicrobial and anticancer properties
5-Methyl-1H-pyrazoleMethyl group instead of cyclopropylSimilar but less potent anti-inflammatory effects
5-Cyclopropylmethyl pyrazoleCyclopropylmethyl groupEnhanced reactivity and biological interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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